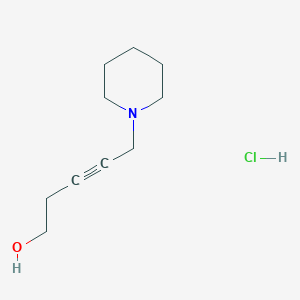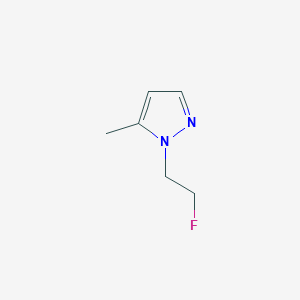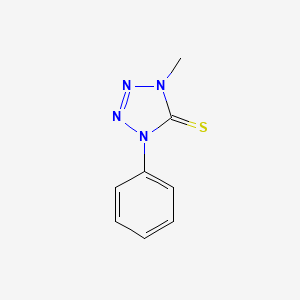
5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl-
Overview
Description
5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the family of tetrazoles, which are heterocyclic compounds that contain a five-membered ring of four nitrogen atoms and one sulfur atom. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl-.
Scientific Research Applications
5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- has been the subject of extensive research in the field of medicinal chemistry due to its potential applications in drug development. This compound has been reported to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. It has also been shown to possess antioxidant and anti-inflammatory properties. Furthermore, 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- has been reported to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of various cellular signaling pathways. For example, 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- has been reported to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- has been reported to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. It has also been reported to exhibit antitumor, antiviral, and antibacterial activities, which make it a potential candidate for the development of new drugs. Furthermore, 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- has been shown to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- in lab experiments is its potential to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in various assays to study different cellular processes. However, one of the limitations of using this compound is its relatively high cost and low availability, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl-. One direction is to further investigate its mechanism of action and identify the cellular signaling pathways that it modulates. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, such as cancer, viral infections, and Alzheimer's disease. Furthermore, future research could focus on developing more efficient and cost-effective synthesis methods for this compound, which would increase its availability and make it more accessible to researchers.
properties
IUPAC Name |
1-methyl-4-phenyltetrazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-11-8(13)12(10-9-11)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVPUUUCHKGPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(N=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345631 | |
| Record name | 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- | |
CAS RN |
1455-91-0 | |
| Record name | 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



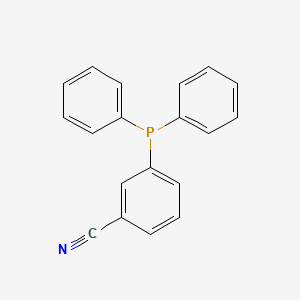
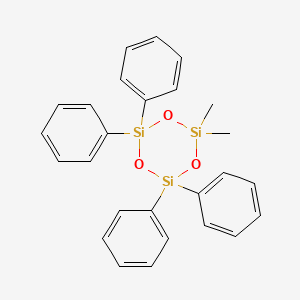
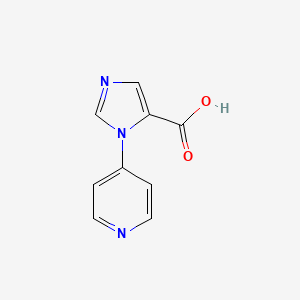
![2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3047754.png)
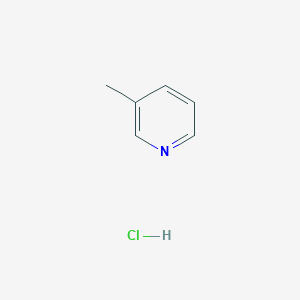
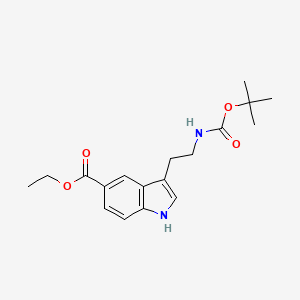
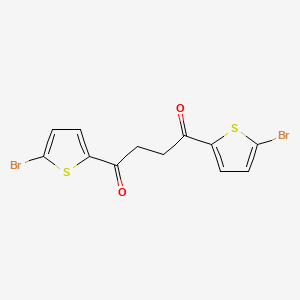
![Hydrazinecarboxamide, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B3047759.png)
![5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3047760.png)

![[1,5]Naphthyridine-3-boronic acid](/img/structure/B3047762.png)
![5-(1-Methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047764.png)
